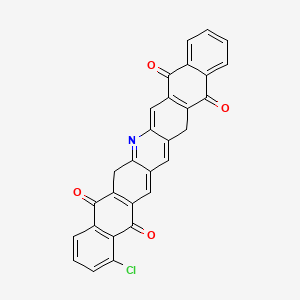
N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster is a chemical compound that belongs to the family of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylsulfonyl group, and a benzyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster typically involves multiple steps. One common method includes the protection of the amine group of L-phenylalanine with a Boc group, followed by the introduction of the methylsulfonyl group. The final step involves the esterification of the carboxyl group with benzyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for Boc deprotection.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Free amine derivatives.
Aplicaciones Científicas De Investigación
N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster involves its role as a precursor in various chemical reactions. The Boc protecting group provides stability to the amine group during synthetic processes, while the methylsulfonyl and benzyl ester groups can undergo specific reactions to yield desired products. The molecular targets and pathways involved depend on the specific application and the nature of the final product.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-3-iodoazetidine: Used in the synthesis of heterocyclic compounds.
N-Boc-3′-hydroxyadamantylglycine: An intermediate in the synthesis of antidiabetic drugs.
Uniqueness
N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster is unique due to the presence of the methylsulfonyl group, which imparts specific reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C22H27NO6S |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25) |
Clave InChI |
PHBQFYLTLBWTNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12280012.png)
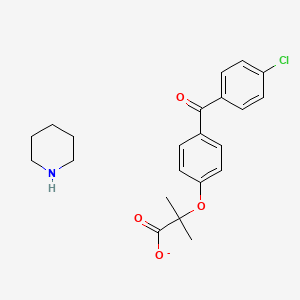
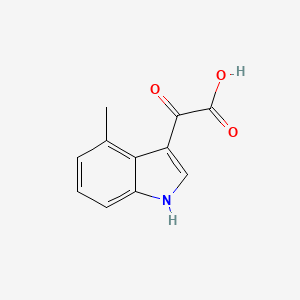


![3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B12280045.png)
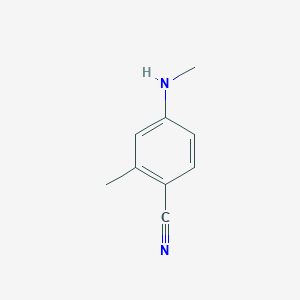
![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)
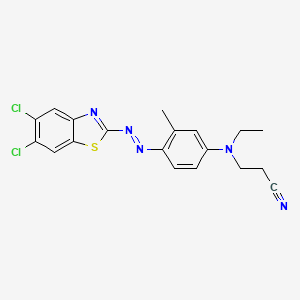
![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)
